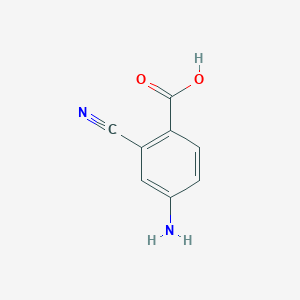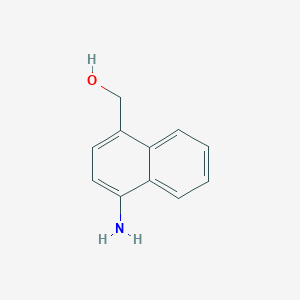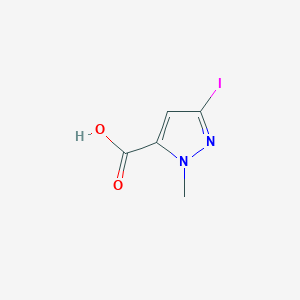
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamsäure-tert-butylester
Übersicht
Beschreibung
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is a compound that features a tert-butyl ester group, which is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester typically involves the tert-butylation of carboxylic acids. One common method is the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid like concentrated sulfuric acid . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a tert-butylating agent .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs large-scale esterification processes. These processes may use catalysts such as bis(trifluoromethanesulfonyl)imide to enhance the reaction efficiency and yield . The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Conversion of esters back to carboxylic acids and alcohols under acidic or basic conditions.
Substitution: Reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids, alcohols, and strong acids like sulfuric acid.
Hydrolysis: Uses water and either acidic or basic catalysts.
Substitution: May involve nucleophiles such as amines or alcohols.
Major Products
Esterification: Produces esters and water.
Hydrolysis: Yields carboxylic acids and alcohols.
Substitution: Forms new esters or amides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group can be easily removed under acidic conditions, allowing for the selective deprotection of carboxylic acids in complex molecules . This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted reactions at specific sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another tert-butylating agent used in organic synthesis.
tert-Butyl acetate: Used as a solvent and reagent in organic reactions.
tert-Butyl hydroperoxide: Employed in oxidation reactions.
Uniqueness
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which combines an amino group with a tert-butyl ester. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWUUVDIYKZTD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
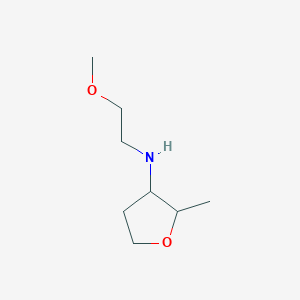
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)


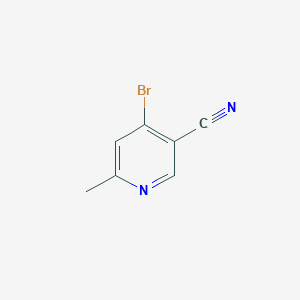

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)
